N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride
Description
N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a bromophenyl group, and a sulfanylpropyl chain, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2OS.ClH/c1-10(19-13-4-2-12(15)3-5-13)8-17-14(18)11-6-7-16-9-11;/h2-5,10-11,16H,6-9H2,1H3,(H,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQALYTUCMNNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCNC1)SC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form 4-bromophenyl.
Sulfanylpropyl Chain Addition:
Pyrrolidine Ring Formation: The final step involves the cyclization of the intermediate to form the pyrrolidine ring, followed by the addition of a carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the sulfanylpropyl chain can form covalent bonds with thiol groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride
- N-[2-(4-fluorophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride
- N-[2-(4-methylphenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride
Uniqueness
N-[2-(4-bromophenyl)sulfanylpropyl]pyrrolidine-3-carboxamide;hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This uniqueness makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
